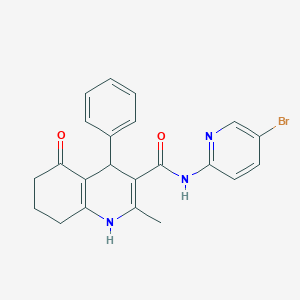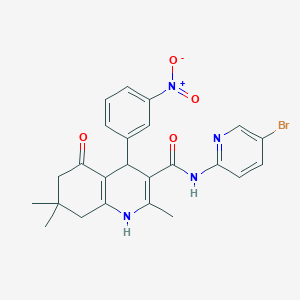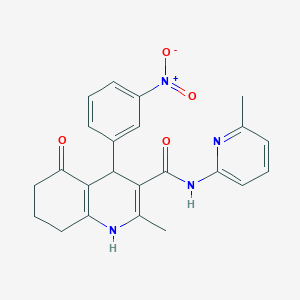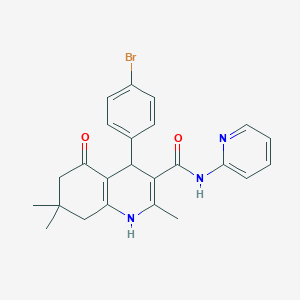
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD-7880, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the BRD4 protein. The BET family of proteins plays a crucial role in the regulation of gene expression, and inhibition of these proteins has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-tumor effects both in vitro and in vivo. In addition to inducing apoptosis in cancer cells, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to inhibit tumor growth and metastasis in animal models. However, it is important to note that the effects of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may vary depending on the type of cancer being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in vitro. Additionally, the specificity of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for the BRD4 protein makes it a useful tool for studying the role of this protein in cancer development and progression. However, one limitation of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, further research is needed to determine the efficacy of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the role of BRD4 in cancer development and progression is still not fully understood, and further research is needed to elucidate this role and identify potential therapeutic targets.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 5-bromo-2-pyridinecarboxylic acid using a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Eigenschaften
Produktname |
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C22H20BrN3O2 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-11-10-15(23)12-24-18)20(14-6-3-2-4-7-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |
InChI-Schlüssel |
JFGYCFHDVOMGFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)




![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)






